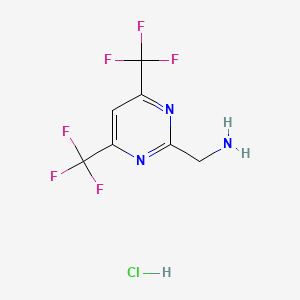
Cycloprop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloprop-2-yn-1-one is a unique organic compound with the molecular formula C₃O It is characterized by a three-membered ring structure containing a carbon-carbon triple bond and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cycloprop-2-yn-1-one can be synthesized through several methods. One common approach involves the cyclization of propargyl alcohols under acidic conditions. Another method includes the dehydration of cyclopropyl carbinols using strong dehydrating agents like phosphorus oxychloride (POCl₃).
Industrial Production Methods: In an industrial setting, this compound is typically produced through controlled chemical reactions that ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Cycloprop-2-yn-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like halides or amines can substitute the triple bond.
Major Products Formed:
Oxidation: Forms carboxylic acids or esters.
Reduction: Produces cyclopropyl alcohols.
Substitution: Results in halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Cycloprop-2-yn-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which cycloprop-2-yn-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism depends on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Cycloprop-2-yn-1-one is compared with other similar compounds to highlight its uniqueness:
Cyclopropane: A saturated hydrocarbon with a three-membered ring, lacking the triple bond.
Propargyl Alcohol: A compound with a similar structure but containing a hydroxyl group instead of a ketone.
Cyclopropenone: A related compound with a double bond instead of a triple bond.
Eigenschaften
CAS-Nummer |
918959-17-8 |
|---|---|
Molekularformel |
C3O |
Molekulargewicht |
52.03 g/mol |
IUPAC-Name |
cycloprop-2-yn-1-one |
InChI |
InChI=1S/C3O/c4-3-1-2-3 |
InChI-Schlüssel |
JYRIJBPELVXSTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1#CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{(2S)-1-[(3-butoxypropyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B15173637.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15173645.png)


![2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol](/img/structure/B15173664.png)


![N-(3-amino-4-fluoro-1-phenylbutan-2-yl)-2-[(2-methylcyclopropyl)methylamino]-6-[methyl(propan-2-ylsulfonyl)amino]pyridine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15173683.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]-](/img/structure/B15173687.png)
![3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B15173706.png)
![2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline](/img/structure/B15173708.png)
![1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)
